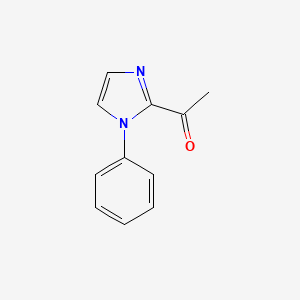

1-(1-Phenyl-1h-imidazol-2-yl)ethan-1-one

Description

1-(1-Phenyl-1H-imidazol-2-yl)ethan-1-one is an imidazole derivative featuring a phenyl group at the 1-position of the imidazole ring and an acetyl (ethanone) moiety at the 2-position. This compound belongs to a broader class of imidazole-based molecules known for their diverse biological activities, including antifungal, antibacterial, and enzyme-inhibitory properties.

Properties

IUPAC Name |

1-(1-phenylimidazol-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-9(14)11-12-7-8-13(11)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNYEJYONULLPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=CN1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-Phenyl-1H-imidazol-2-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 1H-imidazole-2-carbaldehyde with phenylmagnesium bromide, followed by oxidation . Another method includes the reaction of 1H-imidazole-2-carbaldehyde with phenylacetic acid under acidic conditions .

Industrial Production Methods

Industrial production of 1-(1-Phenyl-1H-imidazol-2-yl)ethan-1-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(1-Phenyl-1H-imidazol-2-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

1-(1-Phenyl-1H-imidazol-2-yl)ethan-1-one has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing

Mechanism of Action

The mechanism of action of 1-(1-Phenyl-1H-imidazol-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related imidazole derivatives, focusing on substituent effects, synthesis routes, physicochemical properties, and biological activities.

Substituent Variations on the Aromatic Ring

1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one (CAS 24155-32-6)

- Structure : A chlorine atom replaces the hydrogen at the para position of the phenyl ring, enhancing electron-withdrawing effects.

- Molecular Formula : C₁₁H₁₀ClN₂O.

1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one

Heteroaromatic and Bulky Substituents

(E)-1-(5-Chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethan-1-one

- Structure : Replaces the phenyl group with a 5-chlorothiophene ring.

- Activity : Exhibits fungicidal activity comparable to miconazole and oral efficacy akin to ketoconazole.

- Mechanism : Coordinates with heme iron in enzymes, disrupting fungal cell membranes.

1-(Adamantan-1-yl)-2-(1H-imidazol-1-yl)ethan-1-one

Substituent Position and Electronic Effects

1-(5-Methyl-2-phenyl-1H-imidazol-4-yl)ethan-1-one

- Structure : Methyl group at the 5-position and acetyl at the 4-position alter electron distribution.

1-[2-(1H-Imidazol-1-yl)phenyl]ethan-1-one

Data Table: Key Structural and Functional Comparisons

Biological Activity

1-(1-Phenyl-1H-imidazol-2-yl)ethan-1-one, also known as a phenyl imidazole derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is part of a broader class of imidazole derivatives, which are recognized for their potential therapeutic effects, including antitumor, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The molecular structure of 1-(1-Phenyl-1H-imidazol-2-yl)ethan-1-one can be represented as follows:

This structure features a phenyl group attached to an imidazole ring, which is critical for its biological activity.

Antitumor Activity

Research indicates that imidazole derivatives exhibit significant antitumor properties. A study evaluated several novel imidazole derivatives and found that certain compounds demonstrated potent antiproliferative activity against various cancer cell lines, including HeLa and A549 cells. Notably, the derivative 4f showed an IC50 value comparable to established chemotherapeutic agents like 5-FU and methotrexate (MTX), indicating its potential as an antitumor agent .

Table 1: Antiproliferative Activity of Imidazole Derivatives

The mechanism of action for these compounds often involves the induction of apoptosis, characterized by increased expression of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins such as Bcl-2 .

The biological activity of imidazole derivatives is primarily attributed to their ability to interact with various cellular targets. For instance, studies have shown that these compounds can inhibit critical enzymes involved in cancer cell proliferation and survival pathways. Specifically, they may target the indoleamine 2,3-dioxygenase (IDO) pathway, which is crucial in tumor immune evasion .

Case Study: Inhibition of IDO

A notable case study demonstrated that specific phenyl-imidazole derivatives could bind effectively to the active site of IDO, leading to significant inhibition with IC50 values ranging from 0.5 to 2 µM. This inhibition was linked to structural modifications that enhanced binding affinity through hydrogen bonding interactions within the active site .

Other Biological Activities

Beyond antitumor effects, imidazole derivatives have shown promise in other therapeutic areas:

- Antibacterial Activity : Some studies indicate that imidazole compounds possess antibacterial properties against Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : Research has highlighted the anti-inflammatory potential of these compounds through inhibition of pro-inflammatory cytokines.

- Antidiabetic Properties : Certain derivatives have been reported to exhibit hypoglycemic effects in diabetic animal models .

Q & A

Q. What are the common synthetic routes for 1-(1-Phenyl-1H-imidazol-2-yl)ethan-1-one, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: A typical synthesis involves refluxing precursors like 2-chloroethanone derivatives with aromatic amines in dioxane, using anhydrous potassium carbonate as a base. For example, analogous compounds are synthesized by refluxing 1-(1H-benzo[d]imidazol-1-yl)-2-chloroethanone with aryl amines for 16 hours, followed by recrystallization from ethanol . Optimization strategies include:

- Temperature/Time: Extending reflux time or adjusting temperature to improve conversion.

- Solvent Selection: Testing polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilic substitution.

- Catalysts: Exploring phase-transfer catalysts or microwave-assisted synthesis to reduce reaction time.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing 1-(1-Phenyl-1H-imidazol-2-yl)ethan-1-one?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm molecular structure and substituent positions. For example, H NMR of analogous compounds in DMSO-d resolves imidazole proton signals at δ 7.5–8.2 ppm .

- X-ray Crystallography: Single-crystal X-ray diffraction (e.g., using SHELX for refinement ) determines bond lengths and dihedral angles, as seen in structurally similar compounds like 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)-ethanol .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns.

Q. What safety precautions should be observed when handling 1-(1-Phenyl-1H-imidazol-2-yl)ethan-1-one in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods to avoid inhalation of dust or vapors.

- First Aid: In case of exposure, flush eyes with water for 15 minutes and seek medical attention .

- Storage: Keep in airtight containers away from ignition sources and oxidizing agents .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) aid in understanding the electronic properties and reactivity of 1-(1-Phenyl-1H-imidazol-2-yl)ethan-1-one?

Methodological Answer: Density Functional Theory (DFT) calculations predict:

- Electron Distribution: Analyze HOMO-LUMO gaps to assess nucleophilic/electrophilic sites. For example, DFT studies on imidazole derivatives reveal charge delocalization in the aromatic ring .

- Reactivity Trends: Simulate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) on reaction pathways.

- Solvent Interactions: Use polarizable continuum models (PCM) to study solvation effects on stability.

Q. What strategies are employed to resolve contradictions between experimental data (e.g., NMR vs. X-ray crystallography) in structural elucidation?

Methodological Answer:

- Cross-Validation: Combine NMR, X-ray, and IR data. For instance, X-ray confirms spatial arrangement, while NMR validates proton environments .

- Refinement Software: Use SHELXL for crystallographic refinement to resolve discrepancies in bond angles .

- Dynamic NMR: Study temperature-dependent NMR to detect conformational flexibility in solution.

Q. How can structural modifications of 1-(1-Phenyl-1H-imidazol-2-yl)ethan-1-one enhance its biological activity, and what in vitro assays are appropriate for evaluation?

Methodological Answer:

- Substituent Engineering: Introduce electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring to enhance antifungal activity, as seen in α-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol .

- Assays:

- Antifungal: Broth microdilution assays against Candida albicans.

- Cytotoxicity: MTT assays on mammalian cell lines to assess selectivity .

Q. What are the challenges in scaling up the synthesis of 1-(1-Phenyl-1H-imidazol-2-yl)ethan-1-one while maintaining purity, and how can they be methodologically addressed?

Methodological Answer:

- Purification Challenges: Scale-up often reduces recrystallization efficiency. Solutions include:

- Column Chromatography: Use gradient elution with ethyl acetate/hexane mixtures.

- Solvent Optimization: Switch to higher-boiling solvents (e.g., ethanol) for better crystal growth .

- Byproduct Management: Monitor reaction intermediates via LC-MS and adjust stoichiometry to minimize side products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.